molecular formula C29H42N4O6 B13385906 Neurodye DiBAC4(5)

Neurodye DiBAC4(5)

Cat. No.: B13385906
M. Wt: 542.7 g/mol
InChI Key: UYFIBXZWFVQCAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neurodye DiBAC4(5), also known as Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol, is a sensitive membrane potential probe. It is widely used in scientific research to measure changes in cell membrane potential. This compound is particularly valuable due to its longer excitation and emission wavelengths, making it suitable for various fluorescence-based applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Neurodye DiBAC4(5) involves the reaction of 1,3-dibutylbarbituric acid with pentamethine oxonol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the use of organic solvents such as dimethyl sulfoxide (DMSO) and requires careful handling to avoid exposure to light and moisture .

Industrial Production Methods

Industrial production of Neurodye DiBAC4(5) follows similar synthetic routes but on a larger scale. The process involves the use of high-quality raw materials and stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically stored at low temperatures and protected from light to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Neurodye DiBAC4(5) primarily undergoes reactions related to its role as a membrane potential probe. These include:

Common Reagents and Conditions

Common reagents used in reactions involving Neurodye DiBAC4(5) include:

Major Products Formed

The major products formed from reactions involving Neurodye DiBAC4(5) depend on the specific reaction conditions. For example, oxidation reactions may result in the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Neurodye DiBAC4(5) has a wide range of applications in scientific research, including:

    Chemistry: Used as a fluorescent probe to study membrane potential changes in various chemical systems.

    Biology: Employed in cell biology to monitor changes in

Properties

IUPAC Name

1,3-dibutyl-5-[5-(1,3-dibutyl-2,4,6-trioxo-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42N4O6/c1-5-9-18-30-24(34)22(25(35)31(28(30)38)19-10-6-2)16-14-13-15-17-23-26(36)32(20-11-7-3)29(39)33(27(23)37)21-12-8-4/h13-17,22H,5-12,18-21H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFIBXZWFVQCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)C=CC=CC=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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